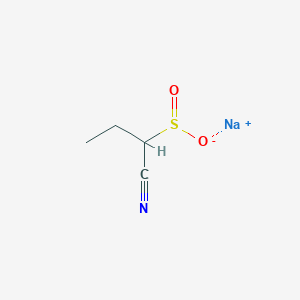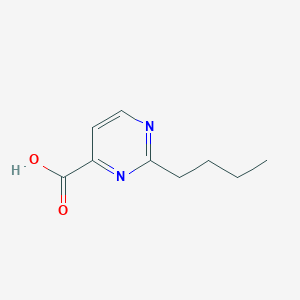
2-Butylpyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butylpyrimidine-4-carboxylic acid is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butylpyrimidine-4-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of butylamine with ethyl cyanoacetate, followed by cyclization and subsequent oxidation to form the desired pyrimidine derivative. The reaction conditions typically involve the use of a base such as sodium ethoxide and a solvent like ethanol. The cyclization step may require heating to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with aldehyde or ketone groups, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized pyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
2-Butylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives and other heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition, DNA binding, and other biological processes involving pyrimidine derivatives.
Medicine: Potential applications include the development of pharmaceuticals targeting specific enzymes or receptors. Pyrimidine derivatives are known for their antiviral, anticancer, and anti-inflammatory properties.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-butylpyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common targets include nucleic acids, proteins, and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-4-carboxylic acid: Similar in structure but lacks the butyl group.
2-Methylpyrimidine-4-carboxylic acid: Similar but with a methyl group instead of a butyl group.
2-Ethylpyrimidine-4-carboxylic acid: Similar but with an ethyl group instead of a butyl group.
Uniqueness
2-Butylpyrimidine-4-carboxylic acid is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other pyrimidine derivatives.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
2-butylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-2-3-4-8-10-6-5-7(11-8)9(12)13/h5-6H,2-4H2,1H3,(H,12,13) |
InChI-Schlüssel |
SBMATSWKIWVHBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC=CC(=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid](/img/structure/B13185117.png)
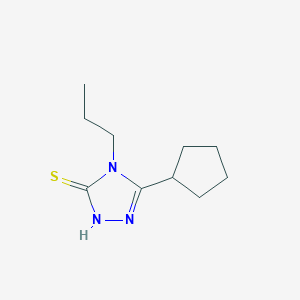
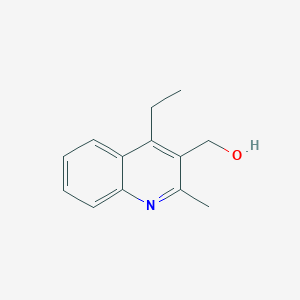
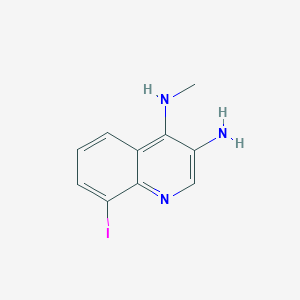
![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane](/img/structure/B13185158.png)


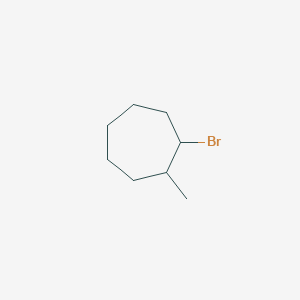
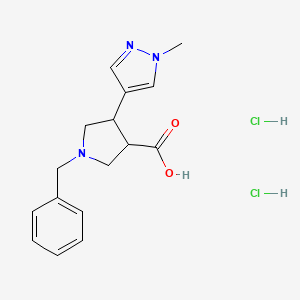
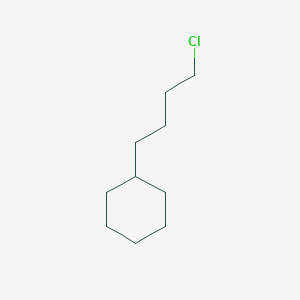

![N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13185192.png)
